molecular formula C15H14O2 B1422648 Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate CAS No. 892843-59-3

Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate

Cat. No. B1422648
M. Wt: 226.27 g/mol
InChI Key: AZRDKIMMTUWBOS-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-[1,1’-biphenyl]-4-carboxylate” is a chemical compound with the molecular formula C13H12 . It is also known by other names such as Biphenyl, 2-methyl-; o-Methylbiphenyl; 2-Methyl-1,1’-biphenyl; 2-Methylbiphenyl; 2-Phenyltoluene; o-Phenyltoluene; 1-Methyl-2-phenylbenzene; 2-Methyldiphenyl .


Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.2344 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Fluorescent Sensor Development

Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate has been utilized in the synthesis of optical sensors. Das, Mohar, and Bag (2021) developed a fluorescent chloride sensor using a derivative of this compound, demonstrating its potential in creating sensors with specific ion detection capabilities (Tanmay Das, Mrittika Mohar, Arijit Bag, 2021).

Novel Compound Synthesis

This compound serves as a starting point for synthesizing a range of chemically significant compounds. Zhou Zhi-ming et al. (2004) synthesized new 2‐Aryl‐N‐biphenyl benzimidazoles starting from related compounds, highlighting its role in facilitating the creation of novel chemical entities (Zhou Zhi-ming et al., 2004).

Medical Research

In medical research, derivatives of Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate have shown potential. A study by P. Bovy et al. (1991) synthesized analogs of this compound which exhibited angiotensin II receptor antagonist properties, indicating possible applications in hypertension treatment (P. Bovy et al., 1991).

Optical Material Research

Research in optical materials also employs this compound. Mary et al. (2014) investigated Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, a derivative, in studies focused on nonlinear optical properties (Y. Sheena Mary et al., 2014).

Antihypertensive Research

Grange et al. (2007) studied selenium-containing antihypertensive compounds derived from this compound, adding to its significance in developing new antihypertensive drugs (Rebecca L. Grange et al., 2007).

properties

IUPAC Name

methyl 3-methyl-4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-10-13(15(16)17-2)8-9-14(11)12-6-4-3-5-7-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRDKIMMTUWBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705836
Record name Methyl 2-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate

CAS RN

892843-59-3
Record name Methyl 2-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-bromo-3-methyl-benzoic acid methyl ester (1.0 g, 4.36 mmol) and phenylboronic acid (0.64 g, 5.24 mmol) in n-PrOH (15 mL) is treated with 2 M Na2CO3 (4.4 mL), and purged with N2 for 10 min, and Pd(PPb3)4 (25 mg, 0.22 mmol) is then added. The reaction is refluxed overnight. Organic solvent is removed in vacuo, the residue is extracted with CH2Cl2 (30 mL), washed with 10% Na2CO3 (30 mL), H2O (30 mL); dried with Na2SO4 and concentrated. Purification of the crude material by chromatography affords the title compound (0.10 g, 10%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd(PPb3)4
Quantity
25 mg
Type
reactant
Reaction Step Two
Yield
10%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Shrestha - 2013 - search.proquest.com
Mutant K-Ras is a key oncogene in pancreatic cancer and several other neoplasias. For Ras proteins to be constitutively active, C-terminal carboxylmethylation by isoprenylcysteine …
Number of citations: 2 search.proquest.com
P Leowanawat, N Zhang, AM Resmerita… - The Journal of …, 2011 - ACS Publications
Reaction conditions for the Ni(COD) 2 /PCy 3 catalyzed cross-coupling of aryl neopentylglycolboronates with aryl mesylates were developed. By using optimized reaction …
Number of citations: 109 pubs.acs.org
N Zhang - 2015 - search.proquest.com
The Suzuki-Miyaura cross-coupling is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic light-emitting materials. Utilization of phenol derivatives in Suzuki-…
Number of citations: 3 search.proquest.com
Y Li, L Liu, D Kong, D Wang, W Feng… - The Journal of Organic …, 2015 - ACS Publications
Direct alkynylation of Morita–Baylis–Hillman carbonates with (triisopropylsilyl)acetylene catalyzed by a Pd(OAc) 2 –NHC complex was developed “on water” to give the corresponding 1,…
Number of citations: 15 pubs.acs.org

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